4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride
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Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve:
Starting Materials: Appropriate substituted aniline and chloroacetyl chloride.
Reaction Conditions: The reaction may be carried out in the presence of a base such as triethylamine, followed by cyclization under acidic conditions.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound with similar structural features.
Substituted Benzoxazines: Compounds with various substituents on the benzoxazine ring.
Uniqueness
The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzoxazine derivatives.
Properties
CAS No. |
57462-64-3 |
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Molecular Formula |
C15H21Cl3N2O2 |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
2-(7,8-dichloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H20Cl2N2O2.ClH/c1-4-18(5-2)8-9-19-12-7-6-11(16)13(17)14(12)21-10(3)15(19)20;/h6-7,10H,4-5,8-9H2,1-3H3;1H |
InChI Key |
YESHDEHJHNPWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(C(=C(C=C2)Cl)Cl)OC(C1=O)C.[Cl-] |
Origin of Product |
United States |
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